

An In-depth Technical Guide to 5-(3-Nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(3-Nitrophenyl)furan-2-carbaldehyde

Cat. No.: B076496

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **5-(3-Nitrophenyl)furan-2-carbaldehyde**, a heterocyclic aldehyde with potential applications in medicinal chemistry. The document details its chemical properties, synthesis methodologies, and known biological activities, with a focus on its role as a scaffold in the development of novel therapeutic agents.

Chemical and Physical Properties

5-(3-Nitrophenyl)furan-2-carbaldehyde, also known as 5-(3-nitrophenyl)furfural, is a yellow powder.^[1] It is characterized by the presence of a furan ring substituted with a carbaldehyde group at the 2-position and a 3-nitrophenyl group at the 5-position.

Property	Value	Reference
CAS Number	13148-43-1	[1]
Molecular Formula	C ₁₁ H ₇ NO ₄	[1]
Molecular Weight	217.18 g/mol	[1]
Melting Point	156-158 °C	[1]
Appearance	Yellow powder	[1]
Solubility	6.3 µg/mL (at pH 7.4)	

Safety Information: This compound is classified as an irritant, causing skin, eye, and respiratory irritation.^[1] Appropriate personal protective equipment should be used when handling this chemical.

Synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde

The synthesis of **5-(3-Nitrophenyl)furan-2-carbaldehyde** can be achieved through several established synthetic routes, primarily involving the formation of a carbon-carbon bond between the furan ring and the nitrophenyl moiety. The two most prominent methods are the Meerwein arylation and the Suzuki-Miyaura cross-coupling reaction.

Meerwein Arylation (via Diazotization)

The Meerwein arylation reaction is a classic method for the arylation of unsaturated compounds. In the context of synthesizing **5-(3-Nitrophenyl)furan-2-carbaldehyde**, this involves the diazotization of 3-nitroaniline followed by a copper-catalyzed reaction with furfural.

Experimental Protocol (Adapted from a similar synthesis of 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde):

- **Diazotization:** Dissolve 3-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath with stirring. Add a solution of sodium nitrite dropwise to the cooled mixture. Stir the reaction mixture for one hour to ensure complete diazotization. Filter the resulting diazonium salt solution.
- **Meerwein Arylation:** To the filtered diazonium salt solution, add furfural. Subsequently, add a solution of copper(II) chloride dropwise. Continue stirring the reaction mixture for 4 hours and then leave it overnight at room temperature.
- **Isolation and Purification:** The precipitate formed is collected by filtration, dried, and then recrystallized from ethanol to yield the final product.

Caption: Meerwein arylation synthesis pathway.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds. This approach involves the reaction of an organoboron compound with

an organic halide, catalyzed by a palladium complex. For the synthesis of **5-(3-Nitrophenyl)furan-2-carbaldehyde**, this would typically involve the coupling of a furan-2-carbaldehyde derivative with a 3-nitrophenylboronic acid or vice versa.

Experimental Protocol (General procedure for Suzuki-Miyaura coupling):

- Reaction Setup: To a round-bottomed flask, add 5-bromo-2-furaldehyde (1 equivalent), 3-nitrophenylboronic acid (1.1-1.3 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (3 equivalents).
- Solvent Addition: Add a solvent system, for example, a mixture of water, ethanol, and toluene.
- Reaction Conditions: Flush the reaction mixture with an inert gas (e.g., argon) and heat it at 70°C overnight with stirring.
- Work-up and Purification: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Suzuki-Miyaura coupling synthesis pathway.

Biological Activities and Mechanism of Action

While specific biological data for **5-(3-Nitrophenyl)furan-2-carbaldehyde** is limited in the available literature, the broader class of nitrofuran derivatives has been extensively studied and shown to possess significant antimicrobial and anticancer activities.

Antimicrobial Activity

Nitrofurans are a class of synthetic antimicrobial agents. Their mechanism of action is believed to involve the reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to cell death.

Quantitative Data for Related Nitrofuran Derivatives:

Compound/Derivative	Bacterial Strain	MIC (μ g/mL)
5-nitro-2-furylidene derivative 9c	Bacillus subtilis	Effective at 5 μ g/disc
5-nitro-2-furylidene derivative 9d	Bacillus subtilis	Effective at 5 μ g/disc
5-nitro-2-furylidene derivative 9c	Staphylococcus aureus	Effective at 5 μ g/disc
5-nitrofuran-isatin hybrid 6	Methicillin-resistant Staphylococcus aureus (MRSA)	1

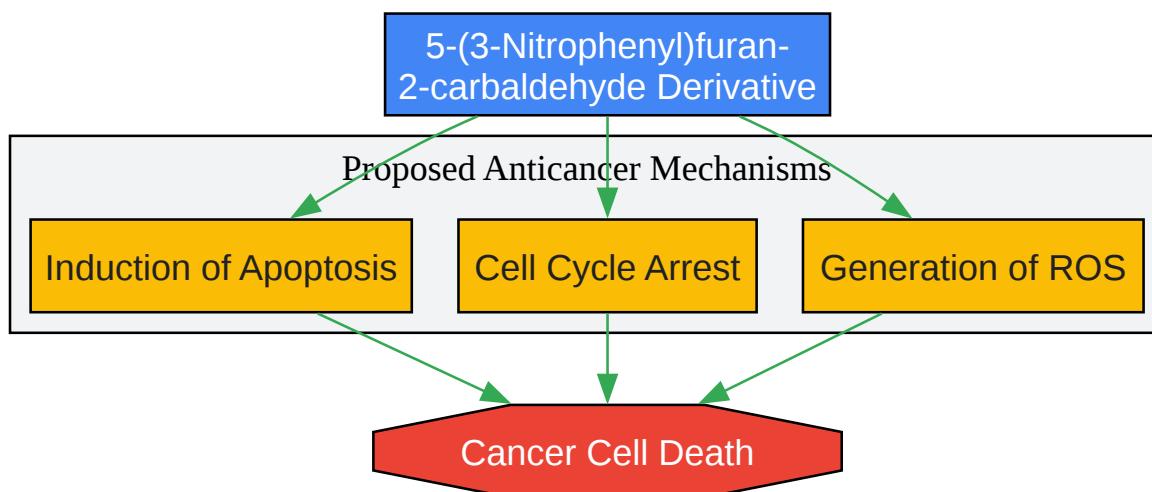
Note: Data for the specific target compound, **5-(3-Nitrophenyl)furan-2-carbaldehyde**, was not found in the reviewed literature.

[Click to download full resolution via product page](#)

Caption: General antimicrobial mechanism of nitrofurans.

Anticancer Activity

Derivatives of 5-nitrofuran have also demonstrated promising anticancer properties. The proposed mechanisms of action are varied and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS) leading to cellular damage.


Quantitative Data for Related Nitrofuran Derivatives:

Compound/Derivative	Cancer Cell Line	IC ₅₀ (μM)
5-nitrofuran-isatin hybrid 3	HCT 116 (Colon Cancer)	1.62
4-thiazolidinone derivative 14b	MCF-7 (Breast Cancer)	0.85
4-thiazolidinone derivative 14b	MDA-MB-231 (Breast Cancer)	6.61

Note: Data for the specific target compound, **5-(3-Nitrophenyl)furan-2-carbaldehyde**, was not found in the reviewed literature.

Proposed Anticancer Mechanisms:

- Induction of Apoptosis: Some furan derivatives have been shown to trigger the intrinsic apoptotic pathway. This can involve the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, a family of proteases that execute apoptosis.
- Cell Cycle Arrest: Certain furan-containing compounds can cause cell cycle arrest at different phases (e.g., G2/M phase), preventing cancer cells from proliferating.
- Generation of Reactive Oxygen Species (ROS): The nitro group in these compounds can be reduced within cancer cells, leading to the production of ROS. Elevated levels of ROS can cause oxidative stress and damage to cellular components, ultimately leading to cell death.

[Click to download full resolution via product page](#)

Caption: Proposed anticancer mechanisms of furan derivatives.

Conclusion

5-(3-Nitrophenyl)furan-2-carbaldehyde is a versatile synthetic intermediate with a chemical scaffold that is present in compounds with significant biological potential. While direct biological data for this specific molecule is scarce, the broader class of nitrophenyl furan derivatives demonstrates promising antimicrobial and anticancer activities. The established synthetic routes, such as the Meerwein arylation and Suzuki-Miyaura coupling, provide reliable methods for its preparation, enabling further investigation and the development of novel derivatives with enhanced therapeutic properties. Future research should focus on the detailed biological evaluation of **5-(3-Nitrophenyl)furan-2-carbaldehyde** and its derivatives to elucidate their specific mechanisms of action and to assess their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-(3-Nitrophenyl)furan-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076496#5-3-nitrophenyl-furan-2-carbaldehyde-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com